Ethyl 5-(2,3-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
描述
Ethyl 5-(2,3-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a fused heterocyclic core. Its structure includes:
- A 2,3-dimethoxybenzamido substituent at position 5, which introduces hydrogen-bonding capacity and modulates lipophilicity.
- An ethyl carboxylate ester at position 1, influencing solubility and bioavailability.
Its design likely optimizes substituent interactions with hydrophobic pockets and polar regions of tau protein fibrils.
属性
IUPAC Name |
ethyl 5-[(2,3-dimethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O6S/c1-4-34-24(31)19-16-12-35-22(26-21(29)15-6-5-7-17(32-2)20(15)33-3)18(16)23(30)28(27-19)14-10-8-13(25)9-11-14/h5-12H,4H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBIPHHYNLVXCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Ethyl 5-(2,3-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thieno[3,4-d]pyridazine core, which contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 469.49 g/mol. Its structure can be represented as follows:
- IUPAC Name : this compound
- SMILES Notation :
CCOC(=O)N1C(=O)C2=C(C=CC(=C2C(=N1)N=C(C)C)C(=O)OCC)F)C(C)C
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in the fields of anti-cancer and anti-inflammatory research. Its mechanism of action is thought to involve modulation of specific cellular pathways and interactions with various biological targets.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance:
- In vitro Studies : Research has shown that this compound can inhibit the proliferation of various cancer cell lines. Notably, it has demonstrated effectiveness against breast cancer and leukemia cells by inducing apoptosis and inhibiting cell cycle progression.
- Mechanism of Action : The compound is believed to exert its effects through the inhibition of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Anti-inflammatory Activity
The compound also displays significant anti-inflammatory properties:
- In vivo Studies : Animal models have shown that treatment with this compound reduces inflammation markers and alleviates symptoms associated with inflammatory diseases. It appears to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Case Studies and Research Findings
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Variations
The compound is compared to structurally analogous thieno[3,4-d]pyridazine derivatives (Table 1), focusing on substituent effects and inferred bioactivity.
Table 1: Structural Comparison of Thieno[3,4-d]pyridazine Derivatives
Key Analysis:
Substituent at Position 3: 4-Fluorophenyl (target compound): Balances electron-withdrawing effects and metabolic stability compared to 3-chlorophenyl (Compound 28), which is more lipophilic but may introduce steric clashes .
Substituent at Position 5: 2,3-Dimethoxybenzamido (target): Methoxy groups enhance hydrogen-bonding capacity and solubility compared to amino (Compound 26) or trifluoromethylbenzamido (). However, methoxy groups may increase susceptibility to oxidative metabolism . 4-Trifluoromethylbenzamido (): The CF3 group offers high metabolic stability and electronegativity, favoring blood-brain barrier penetration but reducing solubility .
Bioactivity Implications: The primary amino group in Compound 26 may limit bioavailability due to rapid clearance, whereas the amide linkage in the target compound improves stability.
Physicochemical Properties (Inferred)
- Melting Point : The target compound’s melting point is expected to be higher than Compound 26 (178–180°C) due to increased molecular rigidity from the benzamido group .
- Solubility : The dimethoxy groups may improve aqueous solubility compared to trifluoromethyl derivatives () but reduce it relative to primary amines (Compound 26).
常见问题
Q. Step 2: Biological Assays
- In Vitro Screening: Test analogues against target enzymes (e.g., kinases) or cell lines (IC50 determination via MTT assays) .
- Binding Affinity Studies: Use surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with biological targets .
Q. Step 3: Computational Modeling
- Molecular Docking (AutoDock Vina): Predict binding modes of substituents to active sites (e.g., adenosine receptors) .
- QSAR Models: Corrogate substituent hydrophobicity (logP) or Hammett constants (σ) with activity trends .
Example Finding: Fluorine at the 4-position enhances target affinity due to electronegativity, while bulkier substituents (e.g., cyclohexyl) reduce bioavailability .
Advanced: How should researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
Methodological Answer:
Root-Cause Analysis:
- Pharmacokinetics (PK): Assess compound stability (e.g., plasma protein binding via equilibrium dialysis) and metabolic pathways (LC-MS/MS to identify metabolites) .
- Bioavailability: Compare oral vs. intravenous administration in rodent models; low solubility (<10 µg/mL in PBS) may explain in vivo inefficacy .
Experimental Adjustments:
- Formulation Optimization: Use nanoemulsions or cyclodextrin complexes to enhance solubility .
- Dose Escalation: Conduct MTD (maximum tolerated dose) studies to identify efficacious yet safe ranges .
Validation: Use orthologous assays (e.g., transgenic models expressing human targets) to bridge species-specific disparities .
Advanced: What methodologies are recommended for analyzing solvent effects on reaction pathways during synthesis?
Methodological Answer:
Systematic Solvent Screening:
- Polarity/Proticity Matrix: Test solvents (e.g., DMSO, THF, ethanol) in a grid design. Track reaction progress via HPLC at fixed timepoints .
- Kinetic Studies: Use Arrhenius plots to compare activation energies (Ea) in different solvents .
Mechanistic Probes:
- Isotopic Labeling (¹⁸O): Trace oxygen sources in esterification steps to distinguish nucleophilic vs. electrophilic pathways .
- Computational Chemistry (DFT): Simulate solvent-solute interactions (e.g., solvation shells in DMF vs. acetonitrile) using Gaussian09 .
Case Study: DMSO stabilizes transition states via hydrogen bonding, reducing byproduct formation during cyclization .
Advanced: How can researchers validate the compound’s mechanism of action when initial biochemical assays yield inconclusive results?
Methodological Answer:
Orthogonal Assays:
- Thermal Shift Assay (TSA): Monitor protein denaturation to confirm target engagement .
- CRISPR Knockout Models: Eliminate suspected targets (e.g., adenosine A1 receptor) and assess compound efficacy .
Advanced Imaging:
- Confocal Microscopy: Tag compound with fluorescent probes (e.g., BODIPY) to visualize subcellular localization .
- Cryo-EM: Resolve compound-bound protein complexes at near-atomic resolution .
Data Integration: Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify downstream pathways affected .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
